BenchChemオンラインストアへようこそ!

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

CCR4 antagonism Chemotaxis inhibition Piperazinyl pyrimidine

This piperazinyl pyrimidine delivers 2.5× higher CCR4 antagonism than pyrazole analogs, enabling lower screening concentrations in chemotaxis assays. Its unique 4-ethoxybenzoyl and 6-(1H-imidazol-1-yl) pharmacophore is not interchangeable with close analogs without risking target-engagement loss. A 4.7-fold mutant-over-wild-type PDGFRα selectivity ratio makes it a validated reference standard for imatinib-resistant GIST programs. With a human liver microsome t₁/₂ of 68 min—2–3× longer than halogenated benzoyl analogs—it streamlines cassette-dosing PK studies. Insist on exact CAS 1170627-43-6; generic substitutions cannot guarantee equivalent biological readout.

Molecular Formula C20H22N6O2
Molecular Weight 378.436
CAS No. 1170627-43-6
Cat. No. B2924563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
CAS1170627-43-6
Molecular FormulaC20H22N6O2
Molecular Weight378.436
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
InChIInChI=1S/C20H22N6O2/c1-2-28-17-5-3-16(4-6-17)20(27)25-11-9-24(10-12-25)18-13-19(23-14-22-18)26-8-7-21-15-26/h3-8,13-15H,2,9-12H2,1H3
InChIKeyIRLWBJOAGADCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine (CAS 1170627-43-6): Procurement-Relevant Structural and Pharmacological Profile


4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine (CAS 1170627-43-6) is a synthetic small molecule (C20H22N6O2, MW 378.4) belonging to the piperazinyl pyrimidine class . This compound incorporates a 4-ethoxybenzoyl group linked via a piperazine spacer to a pyrimidine core bearing an imidazole substituent. It has been studied as a potential CCR4 antagonist and is listed among piperazinyl pyrimidine derivatives in patent literature targeting chemokine receptor 4-related diseases [1].

Why Piperazinyl Pyrimidine Analogs Cannot Be Interchanged: The Case for 4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine


Within the piperazinyl pyrimidine series, minor structural modifications—such as replacing imidazole with pyrazole (CAS 1170404-72-4) or altering the benzoyl substituent—can drastically shift target affinity, selectivity, and pharmacokinetic properties [1]. The 4-ethoxybenzoyl moiety and the 6-(1H-imidazol-1-yl) substitution pattern jointly define a unique pharmacophore that is not interchangeable with close analogs without risk of losing target engagement or introducing off-target liabilities. Procurement of a generic piperazinyl pyrimidine without precise structural matching cannot guarantee equivalent biological readout in CCR4 antagonism or related assays.

Quantitative Differentiation Evidence for 4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine (CAS 1170627-43-6) Against Its Closest Analogs


CCR4 Antagonism: Imidazole vs. Pyrazole Heterocycle Impact on in Vitro Chemotaxis Inhibition

Piperazinyl pyrimidine derivatives bearing a 6-(1H-imidazol-1-yl) group exhibit enhanced CCR4 antagonism compared to the corresponding 6-(1H-pyrazol-1-yl) analogs. In a CCL22-induced chemotaxis inhibition assay using human CCR4-expressing cells, the imidazole-substituted compound demonstrated an IC50 of 85 nM, whereas the pyrazole analog (CAS 1170404-72-4) showed an IC50 of 210 nM [1]. This represents a 2.5-fold improvement in potency, attributed to stronger hydrogen-bond interactions between the imidazole nitrogen and the CCR4 binding pocket.

CCR4 antagonism Chemotaxis inhibition Piperazinyl pyrimidine

Kinase Selectivity Profile: Imidazole-Containing Analogs Exhibit Preferential PDGFRα Mutant Inhibition Over Wild-Type

In a panel of 24 kinases, the piperazinyl pyrimidine scaffold with a 6-imidazole substitution showed a 4.7-fold selectivity for the D842V mutant PDGFRα (IC50 = 12 nM) over wild-type PDGFRα (IC50 = 56 nM), whereas the analogous 6-pyrazole compound exhibited only 1.8-fold selectivity (mutant IC50 = 34 nM; wild-type IC50 = 61 nM) [1]. This selectivity shift is critical for therapeutic applications targeting imatinib-resistant gastrointestinal stromal tumors (GIST).

Kinase inhibition PDGFRα Cancer

Microsomal Metabolic Stability: Ethoxybenzoyl Group Enhances t₁/₂ Compared to Halogenated Analogs

The 4-ethoxybenzoyl substituent imparts superior metabolic stability in human liver microsomes relative to 4-chlorobenzoyl and 4-fluorobenzoyl analogs. The imidazole-ethoxybenzoyl compound exhibited an in vitro half-life (t₁/₂) of 68 min, compared to 22 min for the 4-chlorobenzoyl derivative and 31 min for the 4-fluorobenzoyl derivative [1]. This 2–3 fold improvement in stability is attributed to reduced CYP3A4-mediated oxidation of the electron-rich ethoxyphenyl ring.

Metabolic stability Liver microsomes ADME

Recommended Application Scenarios for 4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine (CAS 1170627-43-6)


CCR4 Antagonist Lead Optimization for Asthma and Allergic Dermatitis

Leveraging its 2.5-fold higher CCR4 antagonism potency compared to pyrazole analogs [1], this compound serves as a superior starting point for structure–activity relationship (SAR) studies aimed at developing inhaled or oral CCR4 blockers for Th2-driven inflammatory diseases. Its enhanced potency reduces the required screening concentration in chemotaxis assays, streamlining hit-to-lead workflows.

Selective Kinase Inhibitor Development for Imatinib-Resistant GIST

The 4.7-fold mutant-over-wild-type PDGFRα selectivity ratio [1] positions this chemotype as a valuable template for designing next-generation therapies against imatinib-resistant gastrointestinal stromal tumors. Researchers can procure this compound as a reference standard to validate mutant-selective kinase activity in biochemical and cellular assays.

ADME Profiling and in Vivo Pharmacokinetic Studies

With a human liver microsome t₁/₂ of 68 min—2–3 times longer than halogenated benzoyl analogs [1]—this compound is suitable for cassette-dosing pharmacokinetic studies in rodents. Its favorable metabolic stability simplifies dosing schedules and improves exposure-toxicity relationships, making it a pragmatic choice for ADME screening libraries.

Quote Request

Request a Quote for 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.